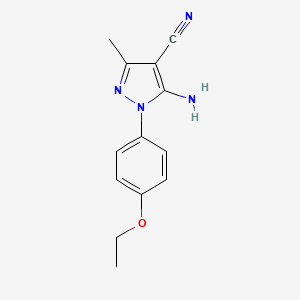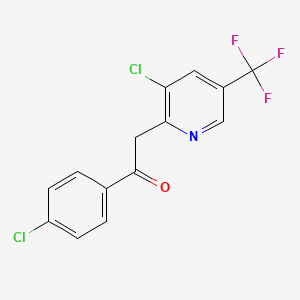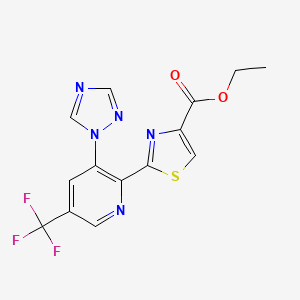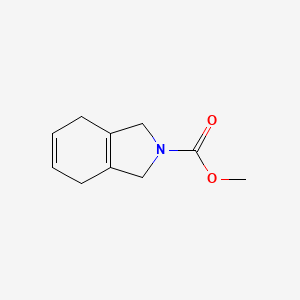
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is a useful research compound. Its molecular formula is C12H15BN2O3 and its molecular weight is 246.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A study explored the synthesis and structure-activity relationship (SAR) of compounds including boronic acids, similar to the one , for potential use in obesity treatment. This involved Suzuki coupling of boronic acids and revealed the SAR of the MCH-1 receptor with various aryl and heterocyclic moieties (Hadden et al., 2010).
- Another research reported the regiospecific synthesis of indazole isomers, using boronic acids in palladium-catalyzed Suzuki coupling reactions. This highlights the utility of boronic acids in synthesizing structurally diverse compounds (Dandu et al., 2007).
Chemical Properties and Reactions
- A study on the design, synthesis, and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles investigated the reaction of boronic acids in Suzuki coupling, emphasizing the role of these compounds in synthesizing kinase inhibitors (Gogireddy et al., 2014).
- Research into hydrotris(indazolyl)borates showcased the synthesis of ligands with diverse indazole substituents. The study highlighted the tunable regiochemistry of these compounds, which is significant in the context of boron chemistry and coordination compounds (Rheingold et al., 1997).
Application in Material Science
- The synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol, a related compound, were studied for their potential in controlled drug delivery systems. This illustrates the broad applicability of such compounds in material science and pharmaceuticals (Abdelaal & Abbas, 1996).
Catalysis and Synthesis
- A study on Cu-catalyzed arylation of indazoles using aryl boronic acids demonstrated a novel approach to synthesize medicinally important compounds. This underscores the importance of boronic acid derivatives in facilitating complex chemical reactions (Kumar et al., 2015).
Propiedades
IUPAC Name |
[1-(oxan-2-yl)indazol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPSRBQJCWDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


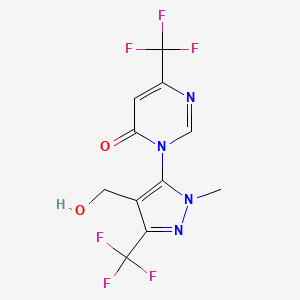
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)



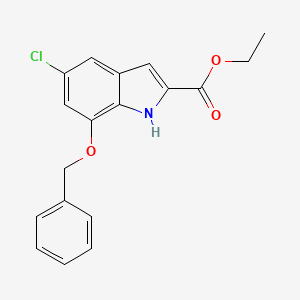
![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
